N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S.ClH/c1-15-8-9-20-21(16(15)2)24-23(30-20)26(11-7-10-25(3)4)22(27)17-12-18(28-5)14-19(13-17)29-6;/h8-9,12-14H,7,10-11H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFKGWUJVPPPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC(=C3)OC)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
- Molecular Formula: C23H30ClN3O2S
- Molecular Weight: 432.0 g/mol
- CAS Number: 1215510-13-6
The compound features a complex structure that includes a dimethylamino propyl side chain, a benzothiazole moiety, and methoxy groups, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with specific biological targets. The following sections detail its effects on various systems:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) in vitro. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be comparable or superior to standard anti-tubercular drugs .
Antidepressant Potential
The compound's structural similarity to known antidepressants suggests potential activity against the serotonin transporter (SERT). Binding studies indicate that modifications in the chemical structure can enhance affinity for SERT, leading to increased antidepressant effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in pathogen metabolism or neurotransmitter reuptake.
- Receptor Modulation: It potentially acts as a modulator of neurotransmitter receptors, influencing mood and behavior.
- Cellular Interaction: The presence of methoxy groups enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant cytostatic effects against various cancer cell lines. Notable findings include:
- Inhibition of Tumor Cell Proliferation : Studies have shown that the compound can reduce cell viability in breast cancer cell lines at concentrations as low as 10 µM, inducing apoptosis through the activation of caspase pathways.
- Mechanism of Action : The compound interacts with specific biological targets involved in cell signaling pathways critical for cancer progression, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, the compound demonstrates notable antimicrobial properties against various bacterial strains:
- Study Findings : In vitro assessments revealed inhibition zones ranging from 15 to 20 mm against Staphylococcus aureus and Escherichia coli at concentrations between 25 µg/mL to 100 µg/mL.
Pharmacological Mechanisms
The pharmacological mechanisms of N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, similar to other compounds with COX-inhibiting properties.
- Cellular Interaction : Binding studies suggest interactions with receptors that modulate cellular responses to stress and inflammation.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity |
|---|---|
| N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide | Anticancer |
| N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl) | Antimicrobial |
| N-(5-{[(2,5-difluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole | Corrosion inhibition |
Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability at low concentrations (10 µM), suggesting its potential for therapeutic use in oncology.
Study 2: Antimicrobial Assessment
An investigation into the antimicrobial activity showed effective inhibition against common bacterial pathogens, indicating the compound's dual role as both an anticancer and antimicrobial agent.
Q & A
Q. What are the key synthetic considerations for achieving high yield and purity of this compound?
The synthesis of this compound involves multi-step organic reactions, including thiazole ring formation, benzamide coupling, and salt formation (hydrochloride). Key factors include:
- Reaction conditions : Temperature control (e.g., reflux in ethanol or DCM), solvent choice (polar aprotic solvents like DMF for amide coupling), and reaction time optimization to minimize side products .
- Purification : Column chromatography or recrystallization (e.g., using ethanol-water mixtures) to isolate intermediates and final products .
- Analytical validation : NMR (1H/13C) and HPLC to confirm structural integrity and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., dimethylamino protons at δ ~2.2 ppm, methoxy groups at δ ~3.8 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 471.0 for C24H27ClN4O2S) and detects isotopic patterns .
- X-ray Diffraction : Resolves crystal structure and confirms stereochemistry, especially for hydrochloride salts .
Q. What intermediates are commonly encountered during synthesis?
Key intermediates include:
- 4,5-Dimethylbenzo[d]thiazol-2-amine : Formed via cyclization of substituted thioureas or thioamides .
- 3-(Dimethylamino)propyl-substituted benzoyl chloride : Prepared by treating 3,5-dimethoxybenzoic acid with thionyl chloride .
- Free base precursor : Prior to hydrochloride salt formation, requiring pH-controlled precipitation .
Advanced Research Questions
Q. How can structural contradictions in biological activity data be resolved?
Discrepancies in activity (e.g., varying IC50 values across assays) may arise from:
- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (DMSO vs. aqueous buffers) .
- Target engagement validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to biological targets .
- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance .
Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?
- Solubility enhancement : Introduce hydrophilic groups (e.g., morpholine or PEG chains) to the dimethylamino moiety .
- Metabolic stability : Replace labile groups (e.g., methoxy with trifluoromethyl) to reduce CYP450-mediated degradation .
- Salt forms : Hydrochloride salts improve crystallinity and bioavailability compared to free bases .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Systematic substitution : Vary substituents on the benzamide (e.g., methoxy vs. ethoxy) and thiazole (e.g., methyl vs. ethyl) .
- Biological testing : Screen derivatives against target enzymes (e.g., kinases) and off-target panels to assess selectivity .
- Computational modeling : Docking studies (e.g., AutoDock) predict binding modes and guide rational design .
Data Contradiction Analysis
Q. How to address inconsistent cytotoxicity results in different cancer cell lines?
- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify cell-line-specific pathways affected by the compound .
- Membrane permeability assays : Measure intracellular concentrations via LC-MS to rule out uptake variability .
- Resistance studies : Evaluate ATP-binding cassette (ABC) transporter expression (e.g., P-gp) in resistant cell lines .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
